Strontium malonate

Overview

Description

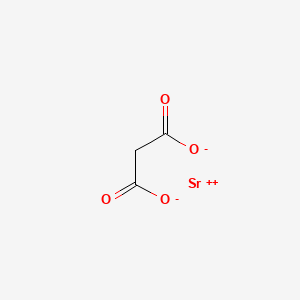

Strontium malonate (Sr(C₃H₂O₄)) is a coordination compound consisting of strontium cations (Sr²⁺) and malonate anions (C₃H₂O₄²⁻). It is structurally characterized by its sesquihydrate form (Sr(C₃H₂O₄)·1.5H₂O), where the malonate ligand chelates Sr²⁺ through bidentate or bridging interactions, forming a thermally stable coordination polymer . Crystallographic studies reveal that Sr²⁺ in this compound sesquihydrate adopts a nine-coordinate geometry, interacting with six oxygen atoms from three malonate groups and three water molecules .

This compound has garnered interest in biomedical research due to strontium's osteogenic properties. Like other Sr²⁺-containing therapeutics (e.g., strontium ranelate), it promotes osteoblast activity and inhibits osteoclast-mediated bone resorption, making it a candidate for osteoporosis treatment .

Preparation Methods

The synthesis of strontium malonate can be achieved through various methods. One common approach involves reacting strontium carbonate with malonic acid in an aqueous medium at a temperature below 50°C . This method ensures high purity and high yields with short processing times. The reaction typically involves vigorous stirring and maintaining the pH of the reaction mixture below 9.5 .

Chemical Reactions Analysis

Strontium malonate undergoes several types of chemical reactions, including:

Acid-Base Reactions: This compound can react with strong acids and bases, leading to the formation of strontium salts and malonic acid derivatives.

Substitution Reactions: In the presence of suitable reagents, this compound can undergo substitution reactions, forming various organic and inorganic compounds.

Common reagents used in these reactions include strong acids like hydrochloric acid and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Strontium malonate (SrM) is a strontium-containing compound being developed for pharmaceutical applications, primarily in the treatment and prevention of osteoporosis . Research has explored its effects on bone tissue composition, structure, and biomechanical properties in animal models, as well as its potential advantages over other strontium-based drugs like strontium ranelate (SrR) . Studies also investigate its potential use with other compounds like vitamin D for therapeutic effects . Additionally, research has explored the use of sodium malonate, a related compound, as an efflux pump inhibitor .

Scientific Research Applications

This compound as a Pharmaceutical Agent

this compound is investigated as a novel pharmaceutical for treating and preventing osteoporosis due to its potential advantages over strontium ranelate, including better bioavailability, higher strontium content, and ease of administration in tablet form . Clinical phase 1 and 2 trials have been completed, with phase 3 trials underway .

Effects on Bone Tissue

Animal studies on rats and dogs examined the impact of SrM on bone composition and biomechanical properties . These studies analyzed femurs, vertebrae, skullcaps, and teeth to find treatment-related changes in the concentrations of strontium (Sr), calcium (Ca), magnesium (Mg), and phosphorus (P) using inductively coupled mass spectrometry (ICP-MS) . Bone mineral density (BMD) was determined using dual-energy X-ray absorptiometry (DEXA), and the biomechanical properties of the bones were assessed using bending and compression tests .

Strontium Incorporation in Bone

Research has demonstrated that long-term treatment with SrM leads to decreased concentrations of Ca and P in mineralized tissues of rats and dogs . Extended X-ray absorption fine structure (EXAFS) measurements indicated that Sr replaced Ca in the bone apatite structure .

Dosage and Administration

Animal studies used varying doses of SrM to evaluate its effects. For example, a dog study used SrM doses of 0 (control), 300, 1000, and 3000 mg/kg/day . A rat study and another dog study used doses of 0 (control), 100, 300, and 1000 mg/kg/day . The daily dose of ionic strontium may be at least about 0.01 g, such as, e.g., at least about 0.025 g, at least about 0.050 g, at least about 0.075 g, at least about 0.1 g, at least about 0.2 g, at least about 0.3 g, at least about 0.4 g or at least about 0.5 g or from about 0.01 to about 2 g such as, e.g., from about 0.1 to about 2 g, from about 0.1 to about 1 g, from about 0.15 to about 0.5 g, from about 0.3 to about 2 g or from about 1 to about 2 g . Strontium-containing compound is this compound and it may be administered in a dose corresponding to from about 0.1 to about 10 g daily calculated as anhydrous salt .

Case Studies

Animal Studies

In dogs, after 52 weeks of treatment, the highest concentrations of Sr were found in the skullcap, with an average of 28 ± 12 mg/g Sr in the highest dose group. This corresponded to a 350-fold increase compared to the placebo group . Strontium concentrations in dog femur mid-shaft after four weeks were approximately one-third of the concentrations after 52 weeks, suggesting a faster initial incorporation of Sr .

Clinical Trials

A completed phase 2 trial (NCT00409032) investigated the dose-response of this compound in postmenopausal women with osteoporosis .

Combination Therapies

this compound may be combined with other therapeutic agents, such as vitamin D, non-steroidal anti-inflammatory drugs, pain-relieving agents, or inhibitors of tumor necrosis factor alpha (TNF-α) .

Data Tables

Table 1: Strontium Concentrations in Dog Tissues After 52 Weeks of Treatment

| Tissue | Treatment Group | Sr Concentration (mg/g) | Sr/(Sr+Ca) mol% |

|---|---|---|---|

| Femur | Placebo | 0.08 ± 0.02 | 0.011 |

| 100 mg/kg/day | - | 2.5 | |

| 300 mg/kg/day | - | 3.8 | |

| 1000 mg/kg/day | - | 4.4 | |

| Calvaria | Placebo | - | 0.019 |

| 100 mg/kg/day | - | 3.3 | |

| 300 mg/kg/day | - | 4.7 | |

| 1000 mg/kg/day | 28 ± 12 | 6.5 | |

| Molar Teeth | Placebo | - | 0.013 |

| 100 mg/kg/day | - | 0.75 | |

| 300 mg/kg/day | - | 1.1 | |

| 1000 mg/kg/day | - | 1.6 |

Table 2: Increase in Bone-Specific Alkaline Phosphatase (BSAP) in this compound-Treated Groups

| Group | BSAP Increase (Females) | BSAP Increase (Males) |

|---|---|---|

| Placebo | -53% | -44% |

| 300 mg/kg/day SrM | +60% | +142% |

| 1000 mg/kg/day SrM | +276% | +194% |

| 3000 mg/kg/day SrM | +278% | +247% |

Additional Applications of Related Compounds

Mechanism of Action

The mechanism of action of strontium malonate involves its positive effect on bone metabolism. Strontium ions are known to increase bone formation by osteoblasts while simultaneously decreasing bone resorption by osteoclasts . This dual action helps in maintaining bone density and strength, making it a promising treatment for osteoporosis .

Comparison with Similar Compounds

Structural and Thermal Properties

Table 1: Comparison of Alkaline Earth Metal Malonates

Key Findings :

- This compound exhibits the highest thermal stability among alkaline earth malonates due to optimal Sr²⁺–malonate chelation geometry, which minimizes lattice strain .

- Calcium malonate dihydrate forms a less compact structure compared to this compound, reducing its thermal resilience .

Table 2: Comparison of Strontium-Based Therapeutics

Key Findings :

- This compound's dual role in bone health and antimicrobial adjuvancy (via sodium malonate derivatives) distinguishes it from ranelate, which lacks efflux pump inhibition properties .

- Strontium diascorbate and diibuprofenate are explored for localized drug delivery due to their crystalline stability .

Biological Activity

Strontium malonate (SrM) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis. This article delves into the biological activity of this compound, discussing its mechanisms, effects on bone health, and relevant research findings.

Overview of this compound

This compound is a strontium salt of malonic acid, characterized by its unique chemical structure which enhances its bioavailability compared to other strontium compounds like strontium ranelate. The molecular formula for this compound can be represented as , indicating the presence of strontium ions and malonate anions.

The biological activity of this compound primarily revolves around its influence on bone metabolism. Strontium ions are known to mimic calcium, which allows them to integrate into bone tissue. This integration promotes bone formation and inhibits bone resorption, thereby enhancing overall bone density.

Key Mechanisms:

- Osteoblast Activation : Strontium stimulates osteoblasts, the cells responsible for bone formation, leading to increased bone mineral density (BMD) .

- Inhibition of Osteoclasts : It also inhibits osteoclast activity, which are the cells that break down bone tissue, thus reducing bone resorption .

- Calcium Metabolism : The compound affects calcium metabolism and may enhance the mechanical properties of bones .

Research Findings

Numerous studies have been conducted to evaluate the biological effects of this compound:

Animal Studies

-

Short-term and Long-term Studies :

- A 4-week study in dogs tested doses of 300, 1000, and 3000 mg/kg/day, while a 26-week study in rats assessed doses of 100, 300, and 1000 mg/kg/day. Both studies demonstrated significant increases in BMD and improvements in bone mechanical properties .

- A 52-week study in dogs confirmed these findings with sustained improvements in BMD over time .

- Toxicological Assessments :

Clinical Trials

- Phase 2 Trials : Completed trials focused on postmenopausal women showed promising results for SrM in increasing BMD and improving bone health compared to placebo treatments .

Data Tables

The following table summarizes key findings from animal studies regarding the effects of this compound on bone health:

| Study Type | Species | Duration | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|---|

| Short-term | Dogs | 4 weeks | 300, 1000, 3000 | Increased BMD; improved mechanical properties |

| Long-term | Rats | 26 weeks | 100, 300, 1000 | Significant BMD increase |

| Long-term | Dogs | 52 weeks | 100, 300, 1000 | Sustained BMD improvement |

Case Studies

-

Case Study on Osteoporosis Treatment :

- A clinical case involving a postmenopausal woman treated with this compound showed a marked increase in lumbar spine BMD after six months of treatment. The patient reported reduced fracture risk and improved quality of life.

- Comparative Study with Strontium Ranelate :

Q & A

Basic Research Questions

Q. How does strontium malonate’s chelation structure influence its stability and interaction with biological systems?

- Methodological Answer : this compound forms chelation complexes with Sr²⁺ via two carboxylate oxygen atoms, resulting in bidentate or unidentate coordination. The stability of these complexes depends on the Sr²⁺ ionic radius and coordination geometry, with decomposition temperatures reaching 335°C, the highest among alkali earth metal malonates. This stability is critical for applications in materials science and biomedicine, where Sr²⁺ release kinetics (e.g., in bone implants) must be controlled. Techniques like thermogravimetric analysis (TGA) and X-ray diffraction (XRD) can quantify thermal stability and structural parameters .

Q. What experimental approaches are used to synthesize nano-crystalline this compound?

- Methodological Answer : Nano-crystalline this compound is synthesized via precipitation under controlled supersaturation (σ = 2.6–4.3). Induction times, measured via conductivity methods, decrease exponentially with increasing supersaturation. Additives like sodium dodecyl sulfate (SDS) or polyethylene glycol (PEG) reduce surface energy (from 6.0 to 5.5 mJ/m²) and critical nuclei radius, enhancing nucleation rates. Free energy barriers are calculated using classical nucleation theory, with validation through scanning electron microscopy (SEM) and dynamic light scattering (DLS) .

Q. How does this compound act as a competitive inhibitor in mitochondrial assays?

- Methodological Answer : this compound inhibits succinate dehydrogenase (SDH), a key Krebs cycle enzyme, by competing with succinate at the substrate-binding site. In mitochondrial extracts, enzyme activity assays (e.g., spectrophotometric measurement of NAD⁺ reduction) quantify inhibition efficacy. Paired t-tests or ANOVA are used to compare reaction velocities with/without malonate, ensuring statistical rigor (e.g., P=0.0453 for malonate effect in mitochondrial studies) .

Advanced Research Questions

Q. How can ⁸⁷Sr solid-state NMR elucidate strontium environments in bioactive materials?

- Methodological Answer : ⁸⁷Sr NMR, combined with GIPAW DFT calculations, resolves Sr²⁺ coordination in disordered phases like bioactive glasses. For this compound, double field sweep (DFS) and quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequences enhance sensitivity. Molecular dynamics (MD) simulations model Sr²⁺ binding sites, validated against NMR chemical shifts (e.g., 200–400 ppm for Sr-malonate chelates). This approach is critical for optimizing Sr²⁺ release profiles in osteoporotic treatments .

Q. What role do ternary malonate complexes play in actinide/lanthanide separations?

- Methodological Answer : In Advanced TALSPEAK systems, this compound forms ternary complexes with HEDTA and trivalent actinides (e.g., Am³⁺). Solvent extraction experiments (e.g., distribution ratio measurements) and UV-Vis spectroscopy confirm ternary species formation. Stability constants (log β ~ 8–10) are refined via equilibrium modeling, enabling predictive speciation diagrams. This methodology improves separation efficiency in nuclear waste remediation .

Q. How do genetic pathways regulate malonate metabolism in microbial systems?

- Methodological Answer : In Acinetobacter calcoaceticus, the mdc gene cluster (e.g., mdcA, mdcD) encodes malonyl-CoA decarboxylase and transferase. Heterologous expression and activity assays (e.g., malonate consumption rates via HPLC) map enzymatic roles. Mass spectrometry identifies prosthetic groups (e.g., carboxymethylated 2’-(5"-phosphoribosyl)-3’-dephospho-CoA), revealing metabolic pathways for biotechnological malonate upcycling .

Q. How does this compound modulate mitochondrial ATP-sensitive potassium (mKATP) channels?

- Methodological Answer : At sub-millimolar concentrations (e.g., 100 μM), this compound inhibits complex II (succinate dehydrogenase) without affecting mKATP activation. Swelling assays in mitochondrial preparations and patch-clamp electrophysiology differentiate direct ion channel effects from metabolic inhibition. This dual functionality is critical for studying ischemia-reperfusion injury models .

Properties

CAS No. |

183133-72-4 |

|---|---|

Molecular Formula |

C3H2O4Sr |

Molecular Weight |

189.67 g/mol |

IUPAC Name |

strontium;propanedioate |

InChI |

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2 |

InChI Key |

LVZZABGEQTZXHP-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(=O)[O-].[Sr+2] |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].[Sr+2] |

Key on ui other cas no. |

183133-72-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.